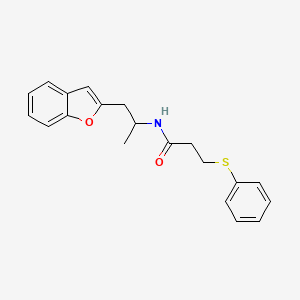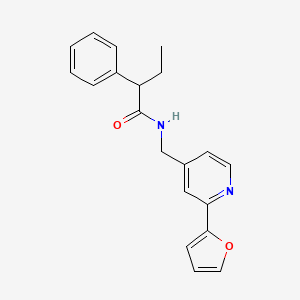
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide, also known as BFPPT, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BFPPT is a thioamide derivative of benzofuran, which is a heterocyclic compound that has been shown to have various biological activities.
作用机制
The exact mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. It has been shown to increase the expression of sigma-1 receptors in the brain and to modulate the activity of various neurotransmitter systems. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to have antioxidant properties and may protect neurons from oxidative stress.
Biochemical and Physiological Effects
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. It has been reported to increase the release of acetylcholine in the hippocampus, which is a brain region that is important for learning and memory. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a relatively small molecule and can be easily synthesized in large quantities. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to have high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, there are also limitations to using N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has not been extensively studied in vivo, and its effects on whole organisms are not well understood.
未来方向
There are several future directions for the study of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide. One area of research is the development of more potent and selective sigma-1 receptor agonists. These compounds may have greater therapeutic potential for the treatment of neurodegenerative diseases. Another area of research is the investigation of the effects of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, the in vivo effects of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide should be further explored to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide involves the reaction of 2-(benzofuran-2-yl)propan-2-amine with 3-bromopropanethiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and phenyl isothiocyanate to obtain N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide. This synthesis method has been reported in several scientific publications and has been shown to yield high purity N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide.
科学研究应用
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. Sigma-1 receptor agonists have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-15(13-17-14-16-7-5-6-10-19(16)23-17)21-20(22)11-12-24-18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIDCMLFLNQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)



![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)
